2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a complex tricyclic core with an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen scaffold, a sulfanyl linker, and an N-[2-(trifluoromethyl)phenyl]acetamide moiety.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)12-6-2-3-7-13(12)25-15(26)9-28-18-17-16(23-10-24-18)11-5-1-4-8-14(11)27-17/h1-8,10H,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMZTKJUXORQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the sulfanyl group: This step involves the reaction of the tricyclic core with a thiol reagent under controlled conditions.
Attachment of the acetamide group: This is typically done through an amidation reaction, where the tricyclic sulfanyl compound is reacted with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Thioether Sulfur Reactivity
The sulfanyl (-S-) group serves as a key reactive site, participating in oxidation and nucleophilic substitution:
Amide Group Transformations
The acetamide moiety undergoes hydrolysis and condensation reactions:
Electrophilic Aromatic Substitution
The benzofuropyrimidine core’s electron-deficient nature directs substitutions to specific positions:
Trifluoromethyl Group Interactions
The -CF₃ group influences electronic effects but exhibits low direct reactivity:
Ring-Opening Reactions
The diazatricyclo system may undergo selective ring-opening under harsh conditions:
Cross-Coupling Reactions
The sulfur atom and aryl halide analogs enable catalytic coupling:
Photochemical Reactions
The conjugated system may undergo photo-induced transformations:
| Conditions | Outcome | Evidence |
|---|---|---|
| UV light (λ = 254–365 nm) | [2+2] cycloaddition or bond cleavage | Documented for fused benzofuran systems . |
Scientific Research Applications
2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Molecular Properties Comparison
Bioactivity Profile Clustering
Hierarchical clustering of 37 compounds () shows that structurally similar compounds cluster by bioactivity. The target compound’s tricyclic core and sulfanyl-acetamide linker likely place it in a cluster with kinase or HDAC inhibitors, akin to SAHA and aglaithioduline. Notably, fluorophenyl analogs (e.g., ) may exhibit enhanced target selectivity due to halogen interactions .
Structure-Activity Relationships (SAR)
- Tricyclic Core : Modifications here alter steric bulk and π-π interactions. For example, replacing oxygen with nitrogen in the diazatricyclo system could enhance HDAC8 binding, as seen in SAHA derivatives .
- Sulfanyl Linker : Longer linkers (e.g., ethylene vs. methylene) may reduce potency by increasing flexibility, as observed in HDAC inhibitor SAR studies .
- Trifluoromethyl Group : This group’s electron-withdrawing effects improve membrane permeability, similar to fluorophenyl groups in ’s compound .
Analytical and Computational Validation
Biological Activity
The compound 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure, characterized by a complex bicyclic system and functional groups such as thiol and trifluoromethyl, suggests significant biological activity.
The chemical formula for this compound is with a molecular weight of 260.27 g/mol . The structural features include:
| Property | Value |
|---|---|
| Chemical Formula | C12H8N2O3S |
| Molecular Weight | 260.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2562079 |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of similar compounds within the oxadiazole family. For instance, derivatives of 3-acetyl-1,3,4-oxadiazole have demonstrated strong bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . Given the structural similarities and the presence of sulfur in the target compound, it is hypothesized that it may exhibit comparable antimicrobial effects.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In related research on oxadiazole derivatives, certain compounds exhibited minimal cytotoxic effects on normal cell lines (L929). Notably, some derivatives even enhanced cell viability at specific concentrations . This suggests a potential for therapeutic use with reduced toxicity.
The mechanism by which these compounds exert their biological effects is likely multifaceted. The presence of specific functional groups such as the thiol group can contribute to interactions with biological macromolecules (e.g., proteins and nucleic acids), potentially disrupting cellular processes such as biofilm formation and gene transcription .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of novel oxadiazole derivatives, compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi from Candida spp. Results indicated that certain derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Study 2: Cytotoxicity Assessment
Another research effort focused on assessing cytotoxicity in various cell lines (A549 and HepG2). Compounds derived from the oxadiazole framework were shown to stimulate cell viability significantly above baseline levels in several assays . This indicates that modifications to the chemical structure can enhance biological activity while minimizing cytotoxic effects.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving the tricyclic core and the trifluoromethylphenyl acetamide moiety. Optimize using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading (e.g., palladium for cross-couplings). Use high-throughput screening to identify optimal conditions. Reaction progress can be monitored via LC-MS or TLC. Post-synthesis, purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which spectroscopic and chromatographic methods are most effective for characterization?
- Methodological Answer : Employ ¹H/¹³C NMR to confirm the tricyclic core and sulfanyl-acetamide connectivity. Use HRMS for molecular weight validation. For purity assessment, apply HPLC with a C18 column (acetonitrile/water + 0.1% TFA). X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in similar tricyclic systems .
Q. How should safety considerations be integrated into experimental design?
- Methodological Answer : Conduct a hazard assessment using SDS data from analogous compounds (e.g., acetamide derivatives). Use fume hoods for handling volatile reagents, and wear nitrile gloves resistant to sulfanyl groups. Implement emergency protocols for inhalation/exposure, including immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can computational modeling and AI-driven approaches enhance synthesis and optimization?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict reaction pathways. Tools like COMSOL Multiphysics enable multiparameter optimization (e.g., solvent effects on activation energy). AI platforms can autonomously adjust conditions in smart laboratories based on real-time spectroscopic feedback .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity?
- Methodological Answer : Use sensitivity analysis to identify variables causing discrepancies (e.g., solvent models in simulations vs. actual polarity). Validate computational assumptions (e.g., implicit vs. explicit solvation) through controlled experiments. Apply Bayesian statistics to reconcile data, prioritizing variables with the highest impact on yield or selectivity .
Q. Which factorial design approaches are suitable for studying multivariable synthesis yield?
- Methodological Answer : Implement a 2^k factorial design to test variables (e.g., temperature, catalyst amount, reaction time). For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 1% | 5% |
| Analyze interactions via ANOVA and response surface modeling. Use software like JMP or Minitab for statistical validation . |
Q. How can reaction mechanisms be elucidated using kinetic and isotopic labeling?
Q. What methodologies identify degradation products under environmental stress?
- Methodological Answer : Subject the compound to accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation via LC-QTOF-MS with in-source fragmentation. Compare fragmentation patterns to synthetic standards. For oxidative pathways, use H2O2 or UV light exposure, followed by SPE purification and structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
